5-Fluoro-2-methylpiperidine
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Overview
Description
5-Fluoro-2-methylpiperidine is a fluorinated piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom.
Preparation Methods
The synthesis of 5-Fluoro-2-methylpiperidine typically involves the fluorination of 2-methylpiperidine. One common method is the direct fluorination using elemental fluorine or other fluorinating agents under controlled conditions. Industrial production methods may involve continuous flow systems to ensure safety and efficiency .
Chemical Reactions Analysis
5-Fluoro-2-methylpiperidine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various fluorinated piperidine derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluoro-2-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated piperidines are explored for their potential use in drug development due to their unique pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylpiperidine involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, altering their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
5-Fluoro-2-methylpiperidine can be compared with other fluorinated piperidines and pyridines:
2-Fluoro-5-methylpyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains additional fluorine atoms, leading to different chemical properties.
3-Fluoropyridine: Another fluorinated pyridine with distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H12FN |
---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
5-fluoro-2-methylpiperidine |
InChI |
InChI=1S/C6H12FN/c1-5-2-3-6(7)4-8-5/h5-6,8H,2-4H2,1H3 |
InChI Key |
RDCNWGJQEZPYLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1)F |
Origin of Product |
United States |
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